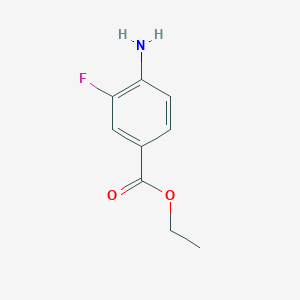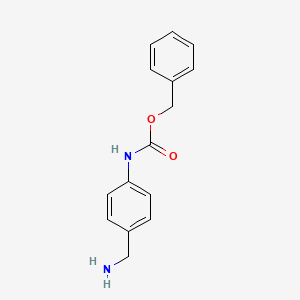
Benzyl (4-(aminomethyl)phenyl)carbamate
Übersicht
Beschreibung
Benzyl (4-(aminomethyl)phenyl)carbamate, also known as BAMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAMC is a carbamate derivative of benzylamine, and it has been found to exhibit a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Benzyl carbamates, including Benzyl (4-(aminomethyl)phenyl)carbamate, have been explored for their hydro-lipophilic properties and potential anticholinesterase and anti-inflammatory activities. A study by Jankech et al. (2020) focused on a series of fluorinated benzyl carbamates and investigated their lipophilicity, which is crucial for biological activity. The research revealed insights into the relationships between chemical structure and lipophilicity of these compounds (Jankech et al., 2020).
Application in Novel Compound Synthesis
- Dai and Chen (1997) reported the synthesis of phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives. They utilized benzyl carbamate in reactions with aromatic aldehyde and dichlorophenylphosphine, demonstrating the compound's utility in creating novel chemical structures (Dai & Chen, 1997).
Enzyme Inhibition Studies
- A study by Kos et al. (2021) explored the synthesis of various benzyl carbamates for potential inhibitory effects on acetyl- and butyrylcholinesterase. This research provides insights into the enzyme inhibitory properties and selectivity indices of these compounds, demonstrating their relevance in biological systems (Kos et al., 2021).
Medicinal Chemistry
- Benzyl carbamates have been utilized in the synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones, which show potential for biological or synthetic utility. Mangelinckx et al. (2010) demonstrated their use in creating 3-aryl-1,3-aminoalcohols and 6-arylpiperidine-2,4-diones, highlighting their importance in the field of medicinal chemistry (Mangelinckx et al., 2010).
Prodrug Development
- Thomsen and Bundgaard (1993) investigated phenyl carbamate esters, including benzyl carbamates, as prodrug forms for protecting phenolic drugs against first-pass metabolism. Their research indicates the potential of benzyl carbamates in prodrug development, particularly for enhancing the stability and bioavailability of certain drugs (Thomsen & Bundgaard, 1993).
Eigenschaften
IUPAC Name |
benzyl N-[4-(aminomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALUWRGVSASGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620239 | |
| Record name | Benzyl [4-(aminomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-(aminomethyl)phenyl)carbamate | |
CAS RN |
443331-14-4 | |
| Record name | Benzyl [4-(aminomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



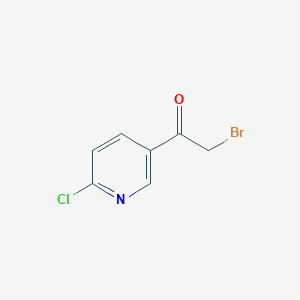
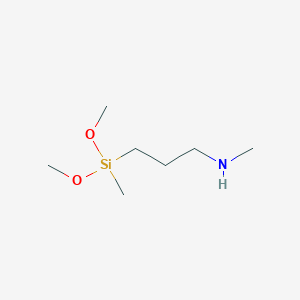
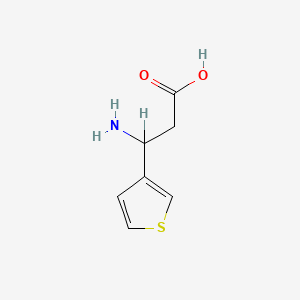
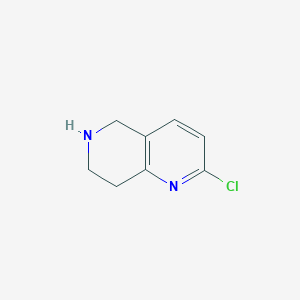

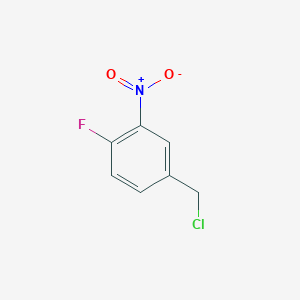
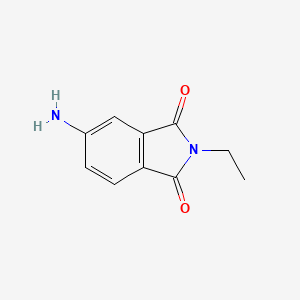
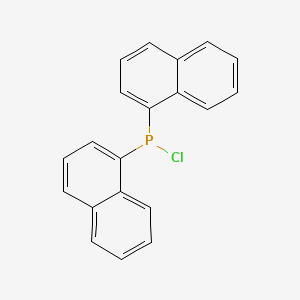
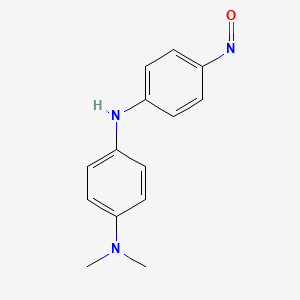
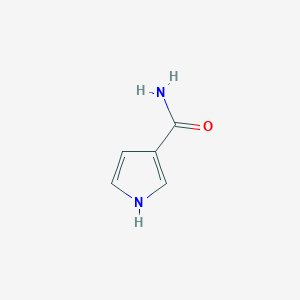
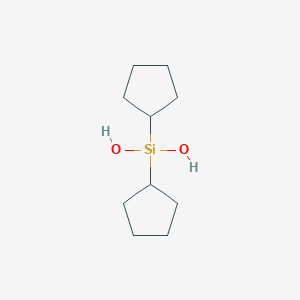
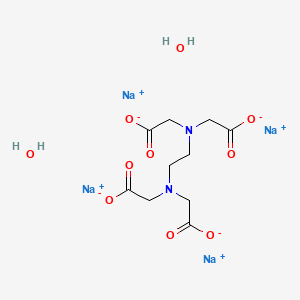
![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
